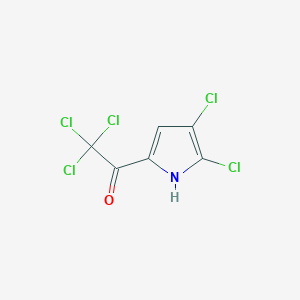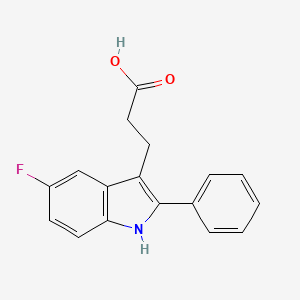
Acide 3-(5-fluoro-2-phényl-1H-indol-3-yl)propanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves the incorporation of fluorine into indole derivatives. One study describes the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid through ester bonds, which is a polymer designed for fixing 5-fluorouracil (5-FU) . Another research effort focuses on the fluorination of indole compounds to produce ligands with high affinity and selectivity for the 5-HT1D receptor, demonstrating the versatility of synthetic strategies for incorporating fluorine into these molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives, such as 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, can be characterized using techniques like nuclear magnetic resonance (NMR) and mass spectroscopy. In a related study, the structures of indole-3-propanoic acid (IPA) and other derivatives were confirmed using these methods . The presence of a fluorine atom in the indole ring can influence the electronic properties and stability of the molecule.
Chemical Reactions Analysis
The reactivity of indole derivatives can be studied through their interactions with other chemicals. For instance, the enzymatic and non-enzymatic hydrolyses of ester bonds in polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid were investigated to understand the release of 5-FU residue . Additionally, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed for the analysis of primary amines, which could potentially react with indole derivatives for labeling and detection purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid and related compounds can be influenced by the presence of fluorine. The fluorination of indole derivatives has been shown to reduce the pKa of the compounds, which can have a significant impact on their absorption and bioavailability . The stability of these compounds in acidic and basic solutions is also an important characteristic, as demonstrated by the stability of fluorescent derivatives of a fluorogenic reagent used for primary amine analysis .
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de l'acide 3-(5-fluoro-2-phényl-1H-indol-3-yl)propanoïque, en mettant l'accent sur les applications uniques :
Activités antiprolifératives
Les dérivés de l'indole ont été synthétisés et évalués pour leurs effets de déstabilisation des microtubules et leurs activités antiprolifératives contre diverses lignées cellulaires cancéreuses humaines. Cela comprend l'évaluation de leur potentiel à inhiber la croissance des cellules cancéreuses, ce qui est un aspect essentiel de la recherche et du traitement du cancer .
Activités anti-inflammatoires et analgésiques
Certains dérivés de l'indole ont été évalués pour leurs activités anti-inflammatoires et analgésiques in vivo. Ces propriétés sont importantes pour le développement de nouveaux médicaments capables de soulager la douleur et de réduire l'inflammation dans diverses affections médicales .
Production d'hormones végétales
L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures. Cela met en évidence le rôle des dérivés de l'indole en biologie végétale et leurs applications potentielles en agriculture .
Formation de biofilm
Les dérivés de l'indole ont été impliqués dans la communication intercellulaire qui renforce la formation de biofilm chez les bactéries. Ceci est important pour comprendre le comportement bactérien et pourrait avoir des implications pour le contrôle des infections bactériennes .
Activités antimicrobiennes
Les dérivés de l'indole substitués se sont révélés efficaces pour détruire les cellules persistantes de diverses bactéries en endommageant leurs membranes. Cette application est cruciale pour lutter contre la résistance aux antibiotiques et traiter les infections persistantes .
Activités antivirales
Les dérivés de l'indole ont été étudiés pour leur activité antivirale contre un large éventail de virus à ARN et à ADN. Cette recherche est essentielle pour développer de nouveaux médicaments antiviraux capables de lutter efficacement contre les infections virales .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The future directions for the study and application of “3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” and similar compounds could involve further exploration of their biological potency . For example, N-propargyl-5-fluoroindoline-2,3-dione moiety has been used to obtain isatin-linked triazoles with enhanced biological potency .
Mécanisme D'action
- The primary target of indole-3-propanoic acid is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
- However, indole derivatives, in general, can impact various pathways related to cell growth, inflammation, and metabolism .
Target of Action
Biochemical Pathways
Pharmacokinetics
Researchers should explore its interactions with specific targets and evaluate its effects in relevant biological systems . 🌱🔬
Analyse Biochimique
Biochemical Properties
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes in the enzyme structure . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound.
Metabolic Pathways
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles or compartments within the cell, where it exerts its effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
Propriétés
IUPAC Name |
3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRWQHZTBMDOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257087 | |
| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
290832-31-4 | |
| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290832-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

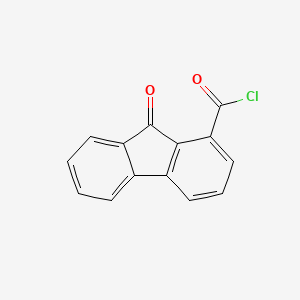
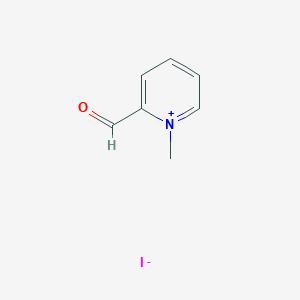
![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)
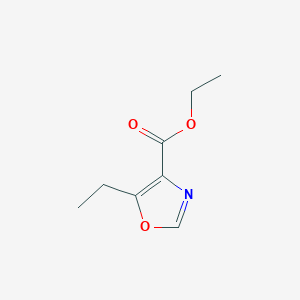
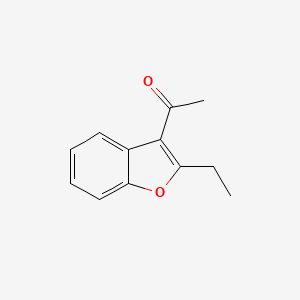

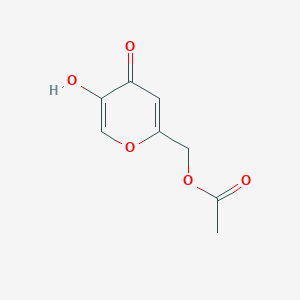
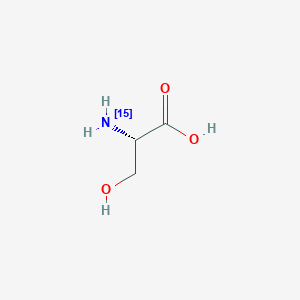
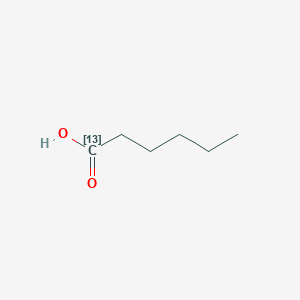
![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)
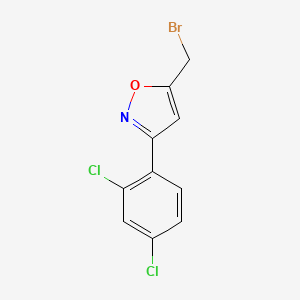

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)
